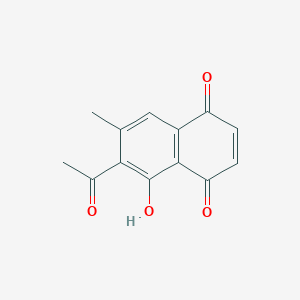
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-, also known as juglone, is a naturally occurring organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used for centuries as a natural dye and in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields, including cancer treatment, agriculture, and environmental remediation.
Mécanisme D'action
Juglone exerts its biological effects through various mechanisms, including the inhibition of specific enzymes and signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. Juglone has also been found to generate reactive oxygen species, which can induce oxidative stress and damage to cellular components such as DNA and proteins.
Effets Biochimiques Et Physiologiques
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Juglone has also been found to have antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its availability in natural sources, such as the black walnut tree. Juglone is also relatively easy to synthesize through chemical methods. However, one limitation of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its potential toxicity to cells and organisms at high concentrations. Juglone has also been found to have low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-. One area of interest is the development of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies, as well as their safety and efficacy in clinical trials.
Another potential future direction is the use of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in environmental remediation. Juglone has been found to have potential applications in the removal of heavy metals and other pollutants from soil and water. Further studies are needed to determine the effectiveness of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based remediation methods and their potential impact on the environment.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- is a naturally occurring organic compound with potential applications in various fields, including cancer treatment, agriculture, and environmental remediation. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in these areas.
Applications De Recherche Scientifique
Juglone has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and prostate cancer. Juglone has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
In addition to cancer treatment, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- has also been studied for its potential applications in agriculture. It has been shown to have antimicrobial and antifungal properties, making it a potential alternative to synthetic pesticides and fungicides. Juglone has also been found to enhance plant growth and improve soil quality by promoting the growth of beneficial microorganisms.
Propriétés
Numéro CAS |
1991-28-2 |
|---|---|
Nom du produit |
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- |
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3 |
Clé InChI |
ZQLJQHMLZSOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
SMILES canonique |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
Autres numéros CAS |
1991-28-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
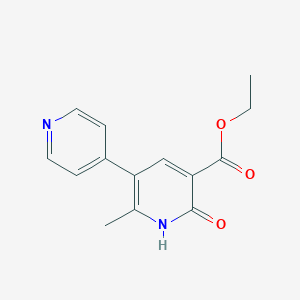
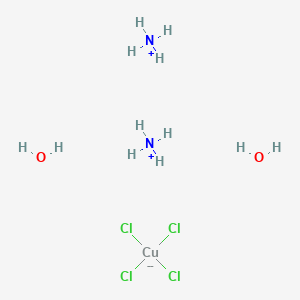
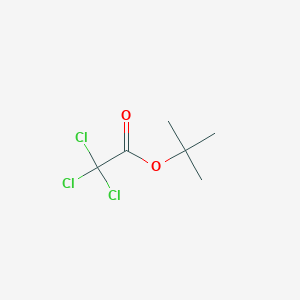
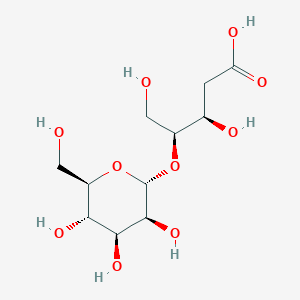
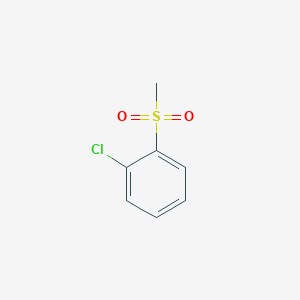
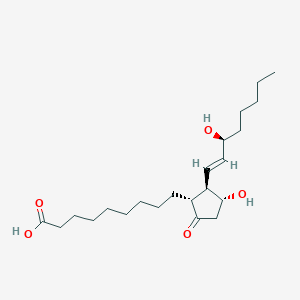
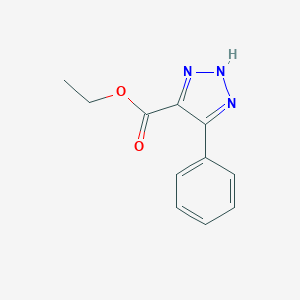
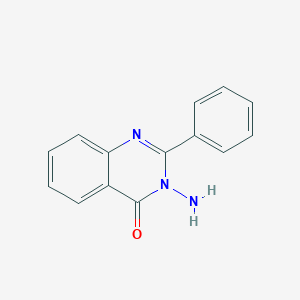
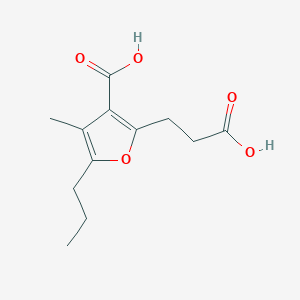
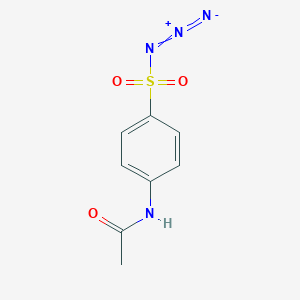
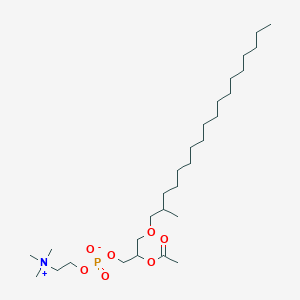
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)